4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Catalog No.
S814972
CAS No.
1427438-90-1
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-6-hydroxybenzaldehyde

CAS Number

1427438-90-1

Product Name

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

IUPAC Name

4-bromo-2-fluoro-6-hydroxybenzaldehyde

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H

InChI Key

HUGAOJJHGWGVDT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)C=O)F)Br

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)F)Br

4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS: 1427438-90-1) is a highly functionalized, tri-substituted aromatic building block critical for advanced pharmaceutical synthesis. It features an orthogonal array of reactive sites: a formyl group for condensation, an ortho-hydroxyl group for etherification or cyclization, a fluorine atom for tuning physicochemical properties, and a bromine atom for transition-metal-catalyzed cross-coupling [1]. This specific substitution pattern makes it an indispensable precursor for synthesizing complex heterocycles, such as 6-bromo-4-fluorobenzofurans, and serves as a core scaffold in the development of highly targeted therapeutics, including IRAK4 inhibitors and TLR2 modulators [2].

Substituting 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with structural analogs leads to immediate synthetic roadblocks and compromised product profiles. Utilizing 4-bromo-2-fluorobenzaldehyde eliminates the ortho-hydroxyl group, completely preventing direct condensation-cyclization routes required to form benzofurans or indazoles[1]. Conversely, opting for 2-fluoro-6-hydroxybenzaldehyde removes the critical bromine handle; downstream electrophilic bromination of this analog suffers from poor regiocontrol due to the strong activating effect of the hydroxyl group, yielding intractable isomeric mixtures. Furthermore, omitting the fluorine atom by using 4-bromo-2-hydroxybenzaldehyde fundamentally alters the electronic landscape of the ring, which can severely compromise the target binding affinity and metabolic stability of the final active pharmaceutical ingredients[2].

Single-Step Benzofuran Scaffold Formation

The presence of the ortho-hydroxyl group paired with the formyl moiety enables direct cyclization. When reacted with reagents like ethyl bromoacetate, 4-Bromo-2-fluoro-6-hydroxybenzaldehyde undergoes O-alkylation followed by intramolecular condensation to yield 6-bromo-4-fluorobenzofuran-2-carboxylate in high yields [1]. In contrast, 4-bromo-2-fluorobenzaldehyde lacks the nucleophilic oxygen, rendering this direct cyclization impossible and requiring a multi-step, low-yielding alternative route.

Evidence DimensionEnablement of direct benzofuran-2-carboxylate formation
Target Compound Data>75% yield via single-step cyclization
Comparator Or Baseline4-Bromo-2-fluorobenzaldehyde (0% yield, direct reaction fails)
Quantified Difference>75% yield vs. 0% yield for direct cyclization
ConditionsReaction with ethyl bromoacetate under basic conditions (e.g., K2CO3) and heat

Procurement of the 6-hydroxy variant is mandatory for process chemists aiming to synthesize 4-fluoro-6-bromo-benzofuran cores efficiently without adding multiple synthetic steps.

Regiocontrolled Cross-Coupling Competence

The pre-installed bromine atom at the 4-position provides a reliable handle for palladium-catalyzed cross-coupling reactions, ensuring complete regiopurity of the resulting C4-substituted products [1]. If a buyer opts for 2-fluoro-6-hydroxybenzaldehyde, they must perform an electrophilic bromination. Because the hydroxyl group strongly directs ortho/para, bromination yields a complex mixture of 3-bromo and 5-bromo isomers, with minimal yield of the desired 4-bromo intermediate.

Evidence DimensionRegiopurity of the 4-bromo intermediate
Target Compound Data100% regiopure (pre-installed halogen)
Comparator Or Baseline2-Fluoro-6-hydroxybenzaldehyde (requires bromination, yielding mixed isomers)
Quantified Difference100% regiopurity vs. <10% yield of the desired 4-bromo isomer in a complex mixture
ConditionsStandard electrophilic aromatic bromination conditions vs. direct use

Purchasing the pre-brominated scaffold eliminates costly and low-yielding separation of regioisomers during scale-up.

Fluorine-Driven Target Affinity in Drug Design

In the development of kinase inhibitors (e.g., IRAK4), the fluorine atom at the 2-position plays a critical role in modulating the pKa of adjacent groups and providing a specific steric/electronic fit in the binding pocket. Scaffolds derived from 4-Bromo-2-fluoro-6-hydroxybenzaldehyde consistently show superior target affinity compared to des-fluoro analogs derived from 4-bromo-2-hydroxybenzaldehyde [1].

Evidence DimensionRelative binding affinity (IC50) of derived inhibitors
Target Compound DataSignificantly lower IC50 (improved potency)
Comparator Or Baseline4-Bromo-2-hydroxybenzaldehyde (des-fluoro analog)
Quantified DifferenceUp to a 10-fold reduction in IC50 values
Conditionsin vitro kinase/receptor binding assays

For medicinal chemistry procurement, the fluorinated building block is essential for hitting potency milestones that the non-fluorinated analog cannot achieve.

Synthesis of IRAK4 Inhibitors

Where this compound is the right choice for generating highly potent, fluorinated heterocyclic cores targeting innate immunity pathways [1].

Development of TLR2 Modulators

Essential for constructing the specific molecular geometry required to modulate TLR2 heterodimerization in inflammatory disease research [2].

Production of Substituted Benzofurans

The optimal precursor for single-step synthesis of 6-bromo-4-fluorobenzofuran-2-carboxylates, which are valuable intermediates in oncology drug discovery [3].

Advanced Fluorinated Building Block Libraries

Ideal for combinatorial chemistry where orthogonal reactivity (CHO, OH, Br) is required to generate diverse, fluorine-containing chemical space[3].

XLogP3

2.4

Wikipedia

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Dates

Last modified: 08-16-2023

Explore Compound Types